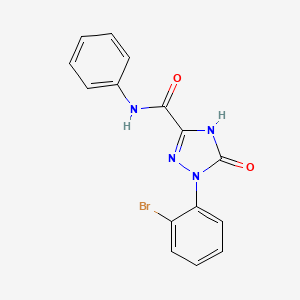
2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid is a compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid typically involves the reaction of mesitylthiazole derivatives with amino acids under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors to ensure precise control over reaction conditions. The process may involve multiple purification steps, including recrystallization and chromatography, to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of 2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. For example, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Amino-4-phenylthiazol-5-yl)acetic acid
- Ethyl 2-aminothiazole-4-acetate
- 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid
Comparison: Compared to these similar compounds, 2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid is unique due to its mesityl group, which enhances its stability and biological activity. This structural feature may contribute to its superior antimicrobial and anticancer properties .
Eigenschaften
Molekularformel |
C14H16N2O2S |
|---|---|
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
2-[2-amino-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C14H16N2O2S/c1-7-4-8(2)12(9(3)5-7)13-10(6-11(17)18)19-14(15)16-13/h4-5H,6H2,1-3H3,(H2,15,16)(H,17,18) |
InChI-Schlüssel |
QFQRNHDBXKBKPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)N)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


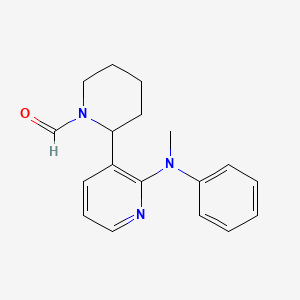
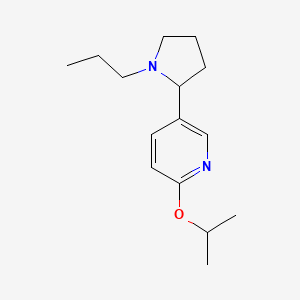


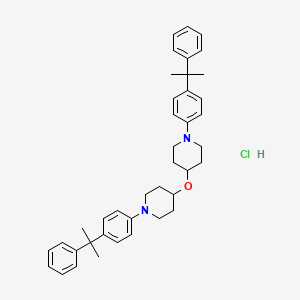
![2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11806480.png)
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11806485.png)
![3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11806495.png)

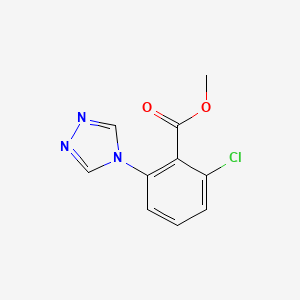

![1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)

